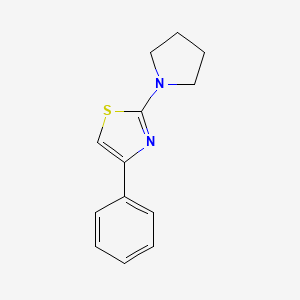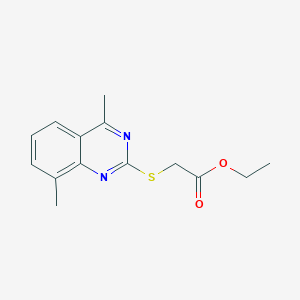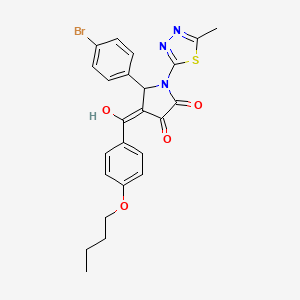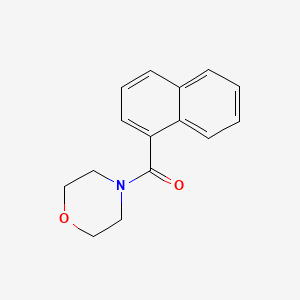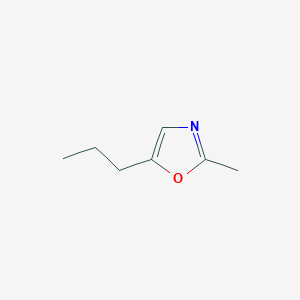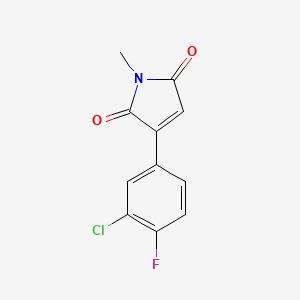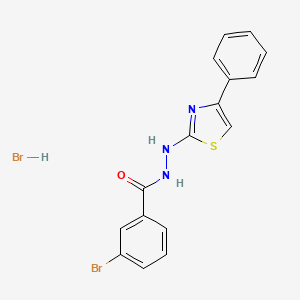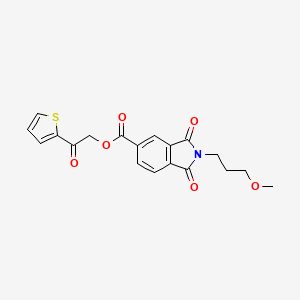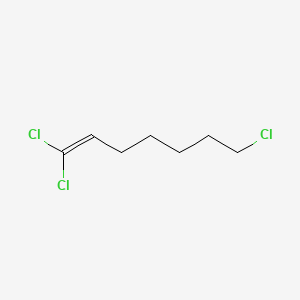
1,1,7-Trichloro-1-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,7-Trichloro-1-heptene is an organic compound with the molecular formula C7H11Cl3 and a molecular weight of 201.521 g/mol It is a chlorinated derivative of heptene, characterized by the presence of three chlorine atoms at the 1st and 7th positions of the heptene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,7-Trichloro-1-heptene can be synthesized through several methods. One common approach involves the chlorination of 1-heptene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out in an inert solvent, often at low temperatures to control the reactivity and selectivity of the chlorination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,7-Trichloro-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen gas (H2) with a palladium catalyst for hydrogenation.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent.
Major Products Formed:
Substitution: Formation of 1,1,7-trihydroxyheptane.
Addition: Formation of 1,1,7-trichloroheptane.
Elimination: Formation of 1,7-dichloroheptene.
Aplicaciones Científicas De Investigación
1,1,7-Trichloro-1-heptene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,7-Trichloro-1-heptene involves its interaction with various molecular targets. The chlorine atoms and the double bond in the heptene chain make it a reactive molecule capable of forming covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds. The exact pathways and molecular targets depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
1,1,7-Trichloro-1-hepten-3-one: Another chlorinated heptene derivative with a ketone functional group.
1,1,7-Trichloroheptane: A fully saturated analog of 1,1,7-Trichloro-1-heptene.
1,7-Dichloro-1-heptene: A similar compound with two chlorine atoms instead of three.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a double bond, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic applications and research studies .
Propiedades
Número CAS |
3993-94-0 |
|---|---|
Fórmula molecular |
C7H11Cl3 |
Peso molecular |
201.5 g/mol |
Nombre IUPAC |
1,1,7-trichlorohept-1-ene |
InChI |
InChI=1S/C7H11Cl3/c8-6-4-2-1-3-5-7(9)10/h5H,1-4,6H2 |
Clave InChI |
PSSICVWETCAXGQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCC=C(Cl)Cl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


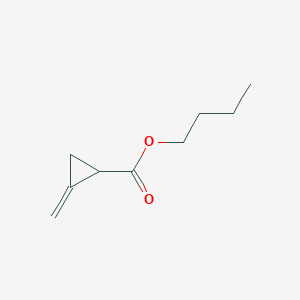
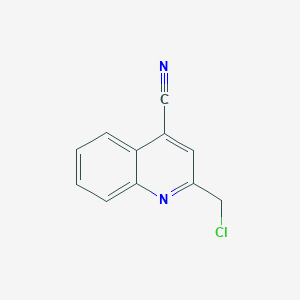
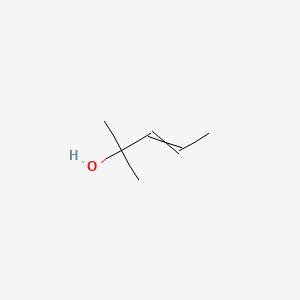
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
